molecular formula C21H24O4 B1292243 2-Acetoxy-4'-hexyloxybenzophenone CAS No. 890098-60-9

2-Acetoxy-4'-hexyloxybenzophenone

Cat. No. B1292243
CAS RN: 890098-60-9
M. Wt: 340.4 g/mol
InChI Key: DLSRCGJXAXNIGB-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-hexyloxybenzophenone is an organic chemical compound with the molecular formula C21H24O4 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular weight of 2-Acetoxy-4’-hexyloxybenzophenone is 340.4 g/mol. The compound has a density of 1.092g/cm3 .


Physical And Chemical Properties Analysis

2-Acetoxy-4’-hexyloxybenzophenone has a molecular weight of 340.41300 and a density of 1.092g/cm3 . Its boiling point is 491.2ºC at 760 mmHg .

Scientific Research Applications

Antioxidant Activity

2-Acetoxy-4’-hexyloxybenzophenone may be involved in research related to its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. This compound could be synthesized and tested for its efficacy in scavenging free radicals, potentially contributing to the development of new antioxidant therapies .

Antibacterial Applications

The antibacterial activity of benzophenone derivatives makes them valuable in the development of new antibacterial agents. Research could explore the effectiveness of 2-Acetoxy-4’-hexyloxybenzophenone against various gram-positive and gram-negative bacteria, comparing its activity with existing control drugs .

Drug Discovery

In drug discovery, the structural properties of benzophenones can be harnessed to develop new therapeutic agents. 2-Acetoxy-4’-hexyloxybenzophenone could be a precursor or a scaffold in the synthesis of compounds with potential anti-tumor, anti-inflammatory, or analgesic effects .

properties

IUPAC Name

[2-(4-hexoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-3-4-5-8-15-24-18-13-11-17(12-14-18)21(23)19-9-6-7-10-20(19)25-16(2)22/h6-7,9-14H,3-5,8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSRCGJXAXNIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641589
Record name 2-[4-(Hexyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890098-60-9
Record name 2-[4-(Hexyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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